![molecular formula C16H10BrNO2S B3306040 6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid CAS No. 926193-00-2](/img/structure/B3306040.png)
6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid
Descripción general
Descripción
“6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H10BrNO2S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromine atom, a thiophene ring, a quinoline ring, and a carboxylic acid group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 360.23 . It is a powder at room temperature . The boiling point and other physical properties are not specified .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Gavrishova et al. (2015) described the synthesis of ω-{4-[(E)-2-(quinolin-2-yl)ethenyl]phenoxy}alkyl 6-hydroxynaphthalene-2-carboxylates, demonstrating their photoacid and photobase properties. The acidities of the naphthol and quinoline fragments in various states were analyzed, indicating a potential application in photochemical studies (Gavrishova et al., 2015).
Antimicrobial and Antimalarial Agents
- Parthasaradhi et al. (2015) synthesized a series of derivatives of 6-bromo-2-chloro-quinolin-3-yl as antimicrobial and antimalarial agents, showcasing their potential in medical research for developing new treatments (Parthasaradhi et al., 2015).
Potential Hypocholesterolemic Agents
- Cai et al. (2007) synthesized a series of 4-thiophenyl quinoline-based derivatives, evaluating their ability to inhibit rat HMG CoA reductase in vitro. This indicates a potential application in the development of hypocholesterolemic agents (Cai et al., 2007).
Fluorescence Spectroscopy and Photophysical Properties
- Xu et al. (2013) prepared (E)-2-[2-(4-bromothiophen-2-yl)vinyl]quinoline through condensation and studied its photophysical properties. These derivatives showed potential in fluorescence spectroscopy (Xu et al., 2013).
Molecular Docking and Anti-tubercular Activity
- Ulahannan et al. (2015) conducted a study on 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid, focusing on its molecular structure and docking studies. The compound showed potential as an inhibitor against tuberculosis (Ulahannan et al., 2015).
Novel Syntheses and Derivatives
- Various papers have reported on the novel synthesis of derivatives of quinoline, exploring their potential in different fields such as antibacterial research and organic chemistry. These include works by Klásek et al. (2003), Gao et al. (2011, 2019), and others, highlighting the versatility of quinoline derivatives in chemical synthesis and medicinal applications (Klásek et al., 2003), (Gao et al., 2011), (Gao et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2S/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOZRJUFOKUWMW-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



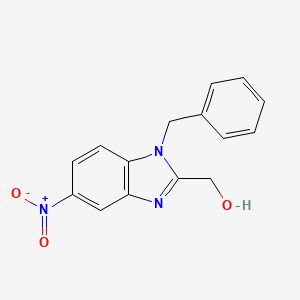
![2-Chloro-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3305973.png)
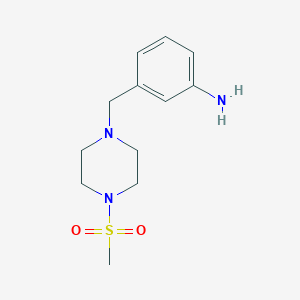
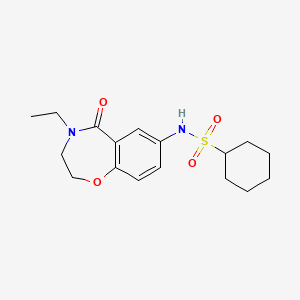
![2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3306010.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3306018.png)
![{2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B3306020.png)
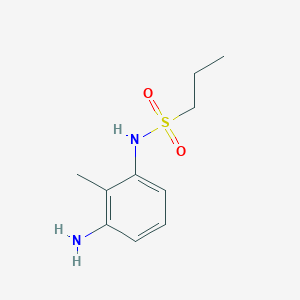
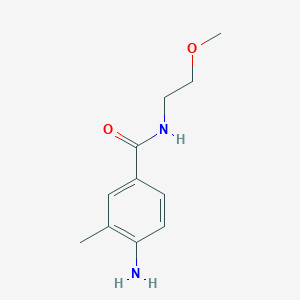
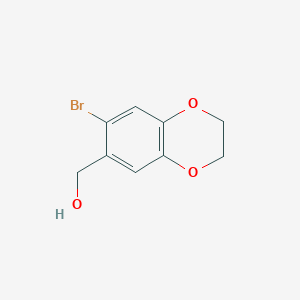
![N-{[2-(aminomethyl)phenyl]methyl}-N-methylcyclohexanamine](/img/structure/B3306036.png)
![6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306046.png)
![3-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B3306049.png)
